2,4-Difluoro-5-nitrobenzenesulfonyl chloride
Overview
Description
2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2ClF2NO4S and a molecular weight of 257.6 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,4-Difluoro-5-nitrobenzenesulfonyl chloride is1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
2,4-Difluoro-5-nitrobenzenesulfonyl chloride is a powder that is stored at room temperature .Scientific Research Applications
Detection Enhancement in LC-MS
2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been utilized to enhance the detection of estrogens in liquid chromatography–mass spectrometry (LC-MS). This compound, among others, was found effective in increasing detection responses significantly, making it useful for the diagnosis of fetoplacental function in pregnant women through the quantification of estrogens in serum and urine (Higashi et al., 2006).
In Synthesis of Pesticides
A derivative of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride, 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, has been used in synthesizing key intermediates for the preparation of pesticides, such as herbicidal j7uthiacet-methyl (Du et al., 2005).
Solid-Phase Synthesis Applications
The compound has been applied in solid-phase synthesis. Polymer-supported benzenesulfonamides, prepared using 2/4-nitrobenzenesulfonyl chloride, have been employed as key intermediates in various chemical transformations, including rearrangements to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).
Protein Cross-Linking
2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been used in the synthesis of a water-soluble protein cross-linking reagent. It proved effective in cross-linking lysozyme, with the cross-linking conditions optimized for effective results (Kremer, 1990).
Synthesis of Novel Compounds
This chemical has also been involved in the synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides, offering a route to produce compounds that are otherwise difficult to synthesize. The approach involves a two-step procedure starting from difluoronitrobenzenes (Zhersh et al., 2010).
Oxidation of Benzylic Methylene Compounds
It has been instrumental in the oxidation of benzylic methylene compounds to ketones. The process uses a radical intermediate generated from 2-nitrobenzenesulfonyl chloride and superoxide, demonstrating effectiveness under mild conditions (Kim et al., 1989).
Preparation of Secondary Amines
2,4-Difluoro-5-nitrobenzenesulfonyl chloride has been used in preparing 2,4-dinitrobenzenesulfonamides, which are then converted to a wide variety of secondary amines and diamines. This process highlights the compound's role in enabling the synthesis of complex organic compounds (Fukuyama et al., 1997).
Inhibition of Bacterial Biofilms
Recent research utilized derivatives of 2,4-Difluoro-5-nitrobenzenesulfonyl chloride in the inhibition of bacterial biofilms. This study underscores the potential of this chemical in developing compounds with antibacterial properties (Abbasi et al., 2020).
Safety and Hazards
This compound is classified as dangerous, with hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,4-difluoro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-5(10(11)12)3(8)1-4(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZYVFJSHFBTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrobenzenesulfonyl chloride |
Synthesis routes and methods
Procedure details
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